4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide
Overview
Description
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound “4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide” is opioid receptors . These receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands .
Mode of Action
“this compound” interacts with opioid receptors as an antagonist .
Biochemical Pathways
The compound’s interaction with opioid receptors affects the pain and reward pathways in the body . By blocking the opioid receptors, it prevents the normal response to endogenous opioids, potentially altering the perception of pain and the emotional response .
Pharmacokinetics
Like other opioid antagonists, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of “this compound” are primarily due to its action as an opioid receptor antagonist . This can result in a reduction in the perception of pain and alterations in emotional responses .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide plays a significant role in biochemical reactions due to its unique structure. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with opioid receptors, acting as an antagonist . The nature of these interactions involves binding to the active sites of the receptors, thereby inhibiting their activity and preventing the usual physiological responses mediated by these receptors.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with opioid receptors can lead to alterations in signal transduction pathways, affecting the expression of genes involved in pain perception and mood regulation . Additionally, this compound may impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, thereby altering the levels of various metabolites within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as opioid receptors, and inhibiting their activity . This binding interaction prevents the receptors from interacting with their natural ligands, thereby blocking the downstream signaling pathways. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and alterations in blood chemistry . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it may be metabolized by liver enzymes, leading to the formation of metabolites that are excreted in the urine . The effects of this compound on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures, such as the nucleus or mitochondria, can affect its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
N-[2-(ethylamino)ethyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-15-7-8-16-13(19)11-12(18)9-5-3-4-6-10(9)17-14(11)20/h3-6,15H,2,7-8H2,1H3,(H,16,19)(H2,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPWLIDXHIDCEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.